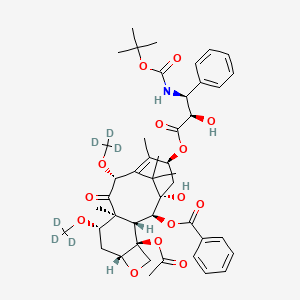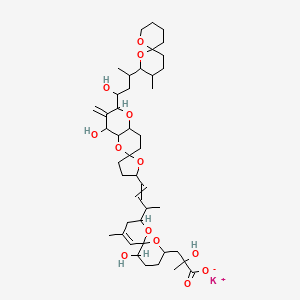
5-Desmethyl-6-methyl-Glipizid
Übersicht
Beschreibung
1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, also known as 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.538. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physikalisch-chemische Studien
Die Verbindung wurde in physikalisch-chemischen Studien verwendet, um das Verhalten pharmazeutischer Feststoffe zu verstehen . Diese Studien sind entscheidend für die Kontrolle der Reproduzierbarkeit industrieller Chargen. Beispielsweise wurde eine eingehende Untersuchung des thermischen Verhaltens von Glipizid, einem blutzuckersenkenden Medikament, durchgeführt, um zu klären, ob die Erkennung seiner polymorphen Formen tatsächlich anhand des endothermen Peaks erfolgen kann, den die Literaturstudien dem Schmelzen der Verbindung zuschreiben .
Behandlung von Diabetes
Glipizid ist ein von der FDA zugelassenes Sulfonylharnstoff-Medikament der zweiten Generation, das zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird . Es fördert die Insulinsekretion aus Betazellen, verbessert so die Anzahl der Insulinrezeptoren und erhöht die Empfindlichkeit des peripheren Gewebes für Insulin .
Neurodegenerative Erkrankungen
Untersuchungen deuten darauf hin, dass Glipizid zur Behandlung der Huntington-Krankheit, einer verheerenden neurodegenerativen Erkrankung, umfunktioniert werden könnte . Die Krankheit wird wahrscheinlich durch Veränderungen im Insulin-Signalweg des Körpers verursacht, und Studien deuten darauf hin, dass die Stimulation dieses Weges die Behandlung unterstützen könnte . Glipizid verhindert die Bildung schädlicher Proteinverklumpungen, indem es die Insulinaktivität in von diesen Verklumpungen betroffenen Geweben erhöht und die Struktur des genetischen Materials innerhalb der Zellen verbessert .
Proteomik-Forschung
Die Verbindung wird auch in der Proteomik-Forschung eingesetzt . Proteomik ist ein Zweig der Biologie, der Proteine, ihre Strukturen und Funktionen untersucht. Die Verbindung könnte in verschiedenen Experimenten verwendet werden, um das Proteinverhalten und die Proteininteraktionen zu verstehen.
Wirkmechanismus
Target of Action
5-Desmethyl-6-methyl Glipizide, also known as Glipizide EP Impurity E, primarily targets the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This receptor is part of the ATP-sensitive potassium (K_ATP) channel complex, which plays a crucial role in regulating insulin secretion .
Mode of Action
The compound binds to the SUR1 subunit of the K_ATP channels, causing these channels to close. This closure leads to the depolarization of the beta cell membrane, which in turn opens voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Biochemical Pathways
By stimulating insulin release, 5-Desmethyl-6-methyl Glipizide influences several biochemical pathways:
- Lipid Metabolism : Insulin also promotes lipogenesis and inhibits lipolysis, affecting lipid storage and utilization .
Pharmacokinetics
The pharmacokinetic profile of 5-Desmethyl-6-methyl Glipizide includes:
These properties ensure that the compound has a quick onset of action, which is beneficial for managing postprandial blood glucose levels.
Result of Action
The primary molecular effect of 5-Desmethyl-6-methyl Glipizide is the increased secretion of insulin from pancreatic beta cells. At the cellular level, this results in enhanced glucose uptake by tissues, reduced hepatic glucose production, and improved overall glycemic control .
Eigenschaften
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-22-14-19(24-15)20(27)23-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARTXGOLEHZWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216598 | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66375-96-0 | |
| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-6-methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66375-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066375960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-((4-(2-(((6-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71PN170OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












